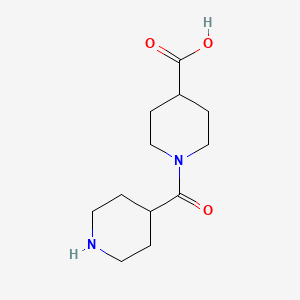
1-(4-Piperidinylcarbonyl)-4-carboxypiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Piperidinylcarbonyl)-4-carboxypiperidine is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Piperidinylcarbonyl)-4-carboxypiperidine, also known as a derivative of piperidine, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a carbonyl and carboxylic acid groups. This structural configuration is crucial for its biological interactions and efficacy.
- Molecular Formula : C₁₁H₁₄N₂O₃
- CAS Number : 498-94-2
- Molecular Weight : 218.25 g/mol
The compound exhibits several mechanisms of action, primarily influenced by its ability to interact with various biological targets. Notably, it has shown potential as an inhibitor of viral proteases, particularly in the context of coronaviruses.
Antiviral Activity
Research indicates that derivatives similar to this compound can inhibit the main protease (Mpro) of SARS-CoV-2, which is critical for viral replication. In a study evaluating a series of piperidine analogues, compounds demonstrated micromolar activity against human coronaviruses, highlighting their potential in antiviral therapy .
Biological Activities
This compound has been associated with several biological activities:
- Antiviral Activity : Effective against various strains of coronaviruses, including SARS-CoV-2.
- Antimicrobial Properties : Exhibits inhibitory effects against certain bacterial strains.
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
Case Study 1: Antiviral Efficacy
In a study published in August 2022, researchers synthesized a series of piperidine derivatives to evaluate their antiviral properties against SARS-CoV-2. Among these, certain analogues exhibited significant inhibition of the Mpro enzyme, suggesting that modifications to the piperidine structure could enhance antiviral activity .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 5.0 | 10 |
| Compound B | 3.5 | 15 |
| Compound C | 7.0 | 8 |
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of various piperidine derivatives on cancer cell lines. The study found that some compounds led to significant cell death in breast cancer cell lines, indicating their potential use in cancer therapy .
Toxicological Profile
Despite its promising biological activities, the toxicological profile of this compound requires careful consideration. Reports indicate that it can cause skin and eye irritation upon contact .
Toxicity Data Summary
| Endpoint | Result |
|---|---|
| Skin Irritation | Causes irritation (H315) |
| Eye Irritation | Causes serious irritation (H319) |
特性
IUPAC Name |
1-(piperidine-4-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(9-1-5-13-6-2-9)14-7-3-10(4-8-14)12(16)17/h9-10,13H,1-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAZQQJPWPDLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














